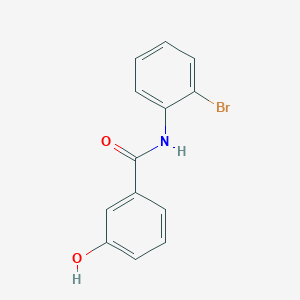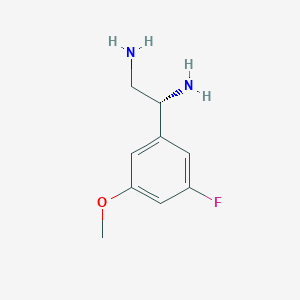
(2S)-2-(2-Anthryl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Anthryl)piperidine is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and anthracene derivatives.
Reaction Conditions: The anthracene derivative is reacted with the piperidine under specific conditions, often involving a catalyst and a solvent such as dichloromethane or toluene.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:
Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.
Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(2-Naphthyl)piperidine: Similar structure but with a naphthalene moiety instead of anthracene.
(2S)-2-(2-Phenyl)piperidine: Similar structure but with a phenyl moiety instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties and potential biological activities not found in its analogs.
Eigenschaften
Molekularformel |
C19H19N |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
(2S)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1 |
InChI-Schlüssel |
YTCPGUFQMDCBNO-IBGZPJMESA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Kanonische SMILES |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)


![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)


![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)

![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

